2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE
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Overview
Description
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of multiple chlorine atoms and a unique structural arrangement that includes a trichloroimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with a nitroso-imidazole structure.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Uniqueness
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE is unique due to its multiple chlorine substitutions and the specific arrangement of its functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.
Properties
CAS No. |
332056-13-0 |
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Molecular Formula |
C16H12Cl6N4 |
Molecular Weight |
473g/mol |
IUPAC Name |
2,4,5-trichloro-1-[[2,5-dimethyl-4-[(2,4,5-trichloroimidazol-1-yl)methyl]phenyl]methyl]imidazole |
InChI |
InChI=1S/C16H12Cl6N4/c1-7-3-10(6-26-14(20)12(18)24-16(26)22)8(2)4-9(7)5-25-13(19)11(17)23-15(25)21/h3-4H,5-6H2,1-2H3 |
InChI Key |
HRRNUZXLWVRJGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1CN2C(=C(N=C2Cl)Cl)Cl)C)CN3C(=C(N=C3Cl)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C(=C(N=C2Cl)Cl)Cl)C)CN3C(=C(N=C3Cl)Cl)Cl |
Origin of Product |
United States |
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